

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromopropionate*

Cat. No.: B3425472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of **ethyl 2-bromopropionate**, with a particular focus on its boiling point. The information is presented to support research and development activities where this compound is utilized. **Ethyl 2-bromopropionate** is a significant intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[1][2] It is classified as a colorless to pale yellow liquid.[3][4][5]

Quantitative Physical Properties

The fundamental physical characteristics of **ethyl 2-bromopropionate** are summarized in the table below for easy reference and comparison.

Physical Property	Value	Notes
Boiling Point	156-160 °C	At standard atmospheric pressure (lit.) [1] [6] [7] [8]
	64-66 °C	At 18 mmHg (lit.) [6]
Density	1.394 g/mL	At 25 °C (lit.) [1] [6] [7]
Molar Mass	181.03 g/mol	[6] [8] [9] [10]
Refractive Index	1.446 (n _{20/D})	(lit.) [1] [6] [7]
Flash Point	51 °C (123.8 °F)	Closed cup [3] [6] [11] [12]
Appearance	Colorless to light yellow liquid	[3] [4] [5]
Solubility	Insoluble in water; soluble in ether and alcohol	[3] [5]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is a critical physical constant used for its identification and purity assessment. Below are detailed methodologies for its experimental determination.

Simple Distillation Method

This method is suitable when a sufficient quantity (typically >5 mL) of the liquid is available and is also used for purification.[\[13\]](#)[\[14\]](#)

Apparatus:

- Distilling flask
- Condenser
- Receiving flask
- Thermometer

- Heating mantle or Bunsen burner
- Clamps and stands

Procedure:

- Place approximately 5-10 mL of **ethyl 2-bromopropionate** into the distilling flask. Add a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus. The flask should be securely clamped and placed in the heating mantle.
- Position the thermometer in the neck of the distilling flask. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
- Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.
- Begin heating the flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser.
- Record the temperature at which the liquid is distilling at a steady rate (i.e., when there is a constant temperature reading and a consistent collection of distillate). This stable temperature is the boiling point.[\[13\]](#)
- It is advisable to also record the atmospheric pressure at the time of the experiment, as boiling point varies with pressure.[\[14\]](#)

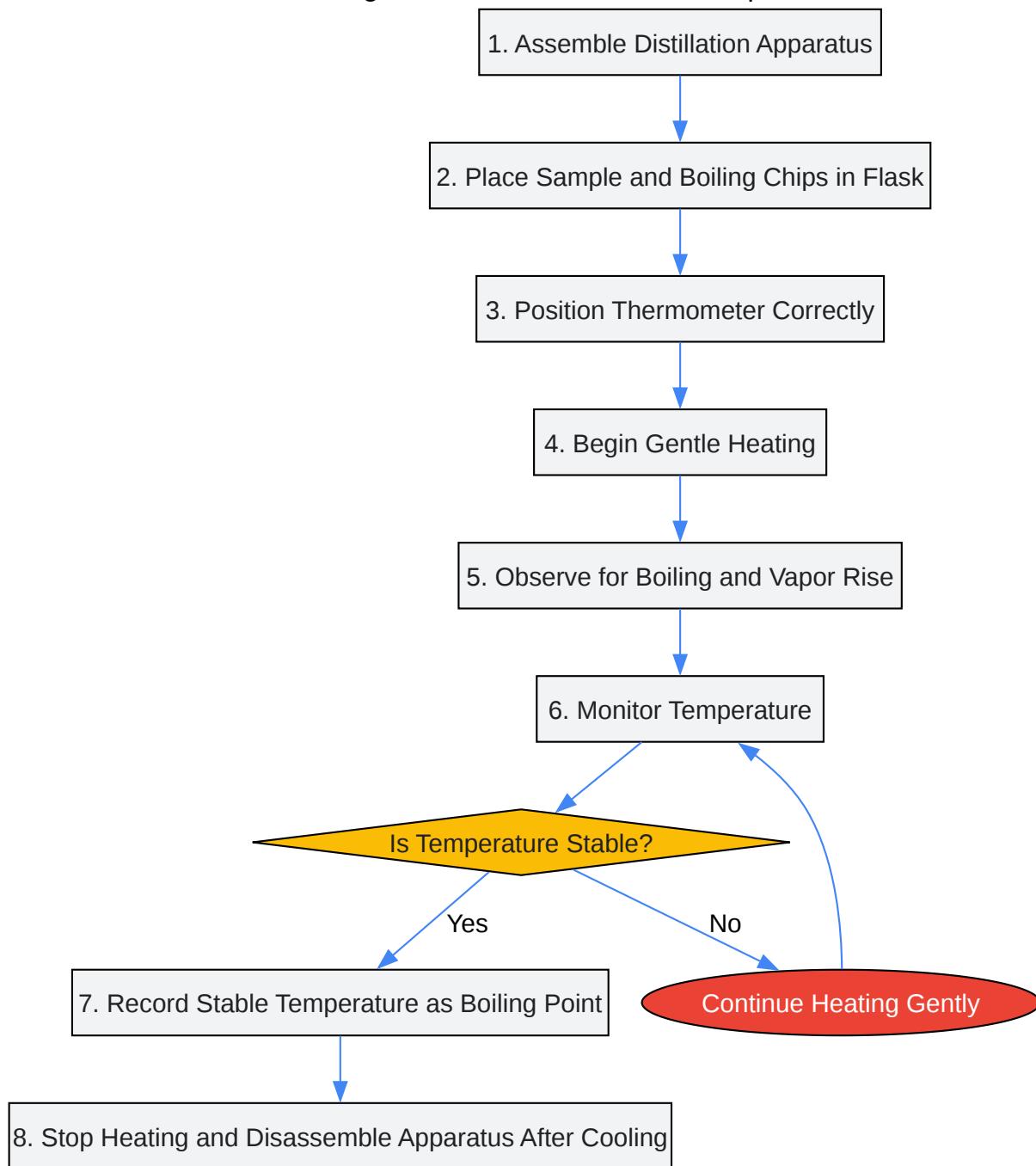
Micro-Boiling Point Determination (Capillary Method)

This technique is ideal when only a small sample of the liquid is available.[\[15\]](#)

Apparatus:

- Small test tube or fusion tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)
- Rubber band or wire for attaching the tube to the thermometer


Procedure:

- Seal one end of a capillary tube by heating it in a flame.
- Place a small amount (a few drops) of **ethyl 2-bromopropionate** into the small test tube.
- Invert the sealed capillary tube and place it (sealed end up) into the liquid in the test tube.
- Attach the test tube to a thermometer using a rubber band or wire. The sample in the test tube should be level with the thermometer bulb.
- Immerse the assembly in a heating bath (Thiele tube or heating block). The heat should be applied to the side arm of the Thiele tube to ensure even heating by convection.
- Heat the apparatus gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[\[15\]](#)
- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the vapor of the sample has displaced all the air.
- Stop heating and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and stop. The point at which the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.[\[15\]](#)

Visualized Workflow: Simple Distillation

The following diagram illustrates the logical workflow for determining the boiling point of a substance using the simple distillation method.

Workflow for Boiling Point Determination via Simple Distillation

[Click to download full resolution via product page](#)

Caption: Logical steps for determining a liquid's boiling point by simple distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-bromopropionate CAS#: 535-11-5 [m.chemicalbook.com]
- 2. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]
- 3. Ethyl 2-Bromopropionate | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Ethyl 2-bromopropionate, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]
- 6. 2-ブロモプロピオニ酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. crystlechemipharma.com [crystlechemipharma.com]
- 9. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]
- 12. Ethyl 2-Bromopropionate, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]
- 13. vernier.com [vernier.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl 2-Bromopropionate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3425472#ethyl-2-bromopropionate-physical-properties-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com